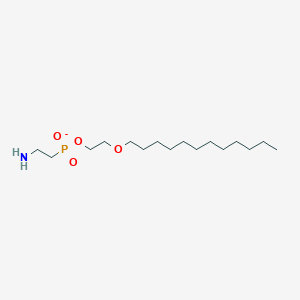
Naphthalene, 1,2,3,4-tetrahydro-5,6,7,8-tetraphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthalene, 1,2,3,4-tetrahydro-5,6,7,8-tetraphenyl- is a complex organic compound characterized by its unique structure, which includes a naphthalene core with four phenyl groups attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 1,2,3,4-tetrahydro-5,6,7,8-tetraphenyl- typically involves multi-step organic reactions. One common method includes the hydrogenation of naphthalene derivatives in the presence of a catalyst such as palladium on carbon. The reaction conditions often require elevated temperatures and pressures to achieve the desired tetrahydro form.
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Naphthalene, 1,2,3,4-tetrahydro-5,6,7,8-tetraphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst, converting the compound to more saturated forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: More saturated hydrocarbons.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
Naphthalene, 1,2,3,4-tetrahydro-5,6,7,8-tetraphenyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Naphthalene, 1,2,3,4-tetrahydro-5,6,7,8-tetraphenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects. For example, it may inhibit specific enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
Naphthalene, 1,2,3,4-tetrahydro-: A simpler derivative with fewer phenyl groups.
Naphthalene, 1,2,3,4-tetrahydro-5,6,7,8-tetramethyl-: Another derivative with methyl groups instead of phenyl groups.
Uniqueness
Naphthalene, 1,2,3,4-tetrahydro-5,6,7,8-tetraphenyl- is unique due to the presence of four phenyl groups, which significantly influence its chemical properties and potential applications. The phenyl groups can enhance the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis.
Propiedades
Número CAS |
114474-44-1 |
|---|---|
Fórmula molecular |
C34H28 |
Peso molecular |
436.6 g/mol |
Nombre IUPAC |
5,6,7,8-tetraphenyl-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C34H28/c1-5-15-25(16-6-1)31-29-23-13-14-24-30(29)32(26-17-7-2-8-18-26)34(28-21-11-4-12-22-28)33(31)27-19-9-3-10-20-27/h1-12,15-22H,13-14,23-24H2 |
Clave InChI |
VPHVORNVRGWJIG-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)C(=C(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


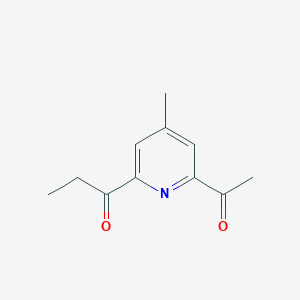
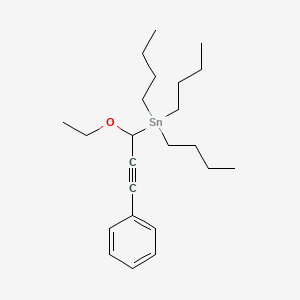
![Trimethyl[3-(prop-1-en-1-yl)phenoxy]silane](/img/structure/B14309142.png)
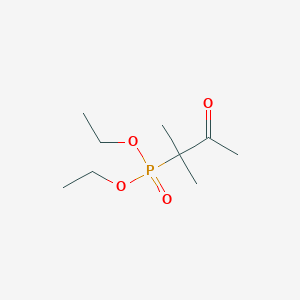
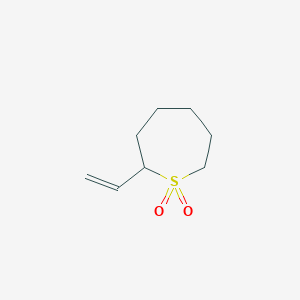
![N,N-Dimethyl-2-[(pyridin-2-yl)amino]ethan-1-amine N-oxide](/img/structure/B14309155.png)
![(2-Ethylhexyl)[(2-ethylhexyl)oxy]oxophosphanium](/img/structure/B14309161.png)
![3-[Bis(methylsulfanyl)methylidene]hex-5-en-2-one](/img/structure/B14309167.png)
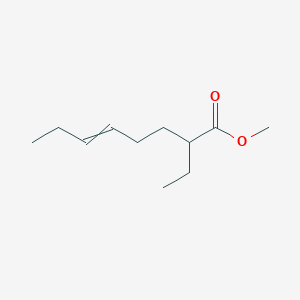
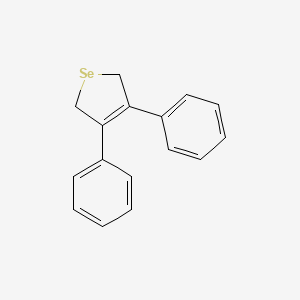
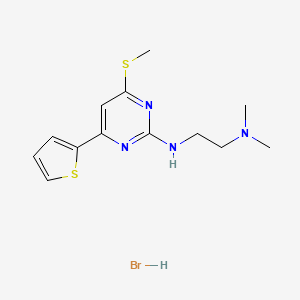

![1-[2-(2,2,2-Trifluoroacetamido)phenyl]-1H-pyrrol-2-yl thiocyanate](/img/structure/B14309211.png)
